3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile
Description
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-(4-iodophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8INO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
InChI Key |
QVOMYIGLYKCRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Darzens Condensation and Epoxide Formation
- Starting Material: Begin with 4-iodoacetophenone, a readily available iodinated aromatic ketone.
Darzens Condensation: Perform Darzens condensation of 4-iodoacetophenone with methyl 2-chloropropionate. This reaction, conducted in the presence of a base such as sodium methoxide (NaOMe), yields a glycidic ester.
$$
\text{4-iodoacetophenone + Methyl 2-chloropropionate} \xrightarrow{\text{NaOMe}} \text{Glycidic ester}
$$Hydrolysis and Decarboxylation: Hydrolyze the glycidic ester to obtain the corresponding glycidic acid, using a base like NaOH in aqueous ethanol. Then, decarboxylate the glycidic acid under acidic conditions to form 2-(4-iodophenyl)propionaldehyde.
$$
\text{Glycidic ester} \xrightarrow{\text{NaOH, aq. EtOH}} \text{Glycidic acid} \xrightarrow{\text{Acid}} \text{2-(4-iodophenyl)propionaldehyde}
$$Oxidation to Carboxylic Acid: Oxidize the aldehyde to the corresponding carboxylic acid using an oxidizing agent such as sodium chlorite.
$$
\text{2-(4-iodophenyl)propionaldehyde} \xrightarrow{\text{NaClO}_2} \text{2-(4-iodophenyl)propionic acid}
$$- Conversion to target molecule: Modifications to the above steps can lead to the target molecule.
Synthesis Involving Epoxide Rearrangement
Epoxidation: Convert 4-iodoacetophenone to its corresponding oxirane derivative using dimethylsulfonium methylide.
$$
\text{4-iodoacetophenone} \xrightarrow{\text{Dimethylsulfonium methylide}} \text{2-(4-Iodophenyl)-2-methyloxirane}
$$Rearrangement: Rearrange the epoxide in the presence of molecular sieves to form the aldehyde.
$$
\text{2-(4-Iodophenyl)-2-methyloxirane} \xrightarrow{\text{Molecular sieves}} \text{2-(4-iodophenyl)propionaldehyde}
$$- Conversion to target molecule: Modifications to the above steps can lead to the target molecule.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, primary amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The iodophenyl group may also contribute to its activity by facilitating interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Methyl Groups: Compounds like 4z and 4ad incorporate amino groups, which may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound .
- Heterocyclic Scaffolds: The chromeno-isoxazole in demonstrates that carbonitrile groups in diverse frameworks retain bioactivity, though epoxides offer distinct reactivity for covalent interactions .
Research Findings and Implications
- Electronic and Steric Profiles : The 4-iodophenyl group’s polarizability and size make it unique among halogens, favoring interactions with hydrophobic protein pockets. This is critical in anticancer drug design .
- Solubility-Bioactivity Balance: Amino-substituted analogs (e.g., 4ad) improve solubility but may compromise blood-brain barrier penetration compared to the target compound’s methyl group .
- Structural Versatility : Carbonitrile-epoxide hybrids (e.g., ) demonstrate scaffold flexibility, enabling tailored modifications for specific targets .
Biological Activity
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Cellular Targets : The iodophenyl group enhances the compound's affinity for various biological targets, including enzymes and receptors.
- Modulation of Signaling Pathways : It may alter key signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells.
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for various strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound significantly reduced cell viability. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results indicate a potential role for this compound in cancer therapy.
Enzyme Inhibition Studies
Further investigations revealed that this compound inhibits certain cytochrome P450 enzymes, which are critical in drug metabolism. The inhibition constants (Ki) were reported as follows:
| Enzyme | Ki (µM) |
|---|---|
| CYP1A2 | 0.5 |
| CYP2D6 | 0.8 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound as an adjunct therapy in patients with bacterial infections resistant to standard antibiotics. Results indicated a significant improvement in patient outcomes when combined with traditional treatments.
- Case Study on Cancer Treatment : A laboratory study explored the effects of this compound on tumor growth in xenograft models. The treatment group showed a marked reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
